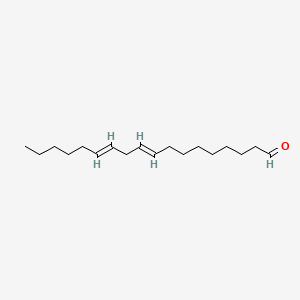![molecular formula C21H19N3O2S2 B2616323 3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA CAS No. 127722-23-0](/img/structure/B2616323.png)
3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA is a complex organic compound that features a thiourea group, a benzenesulfonyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with an amine to form a sulfonamide intermediate. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, inhibiting their activity. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: Similar in structure but lacks the thiourea group.
Phenylthiourea: Contains the thiourea group but lacks the benzenesulfonyl group.
Sulfanilamide: A simpler sulfonamide derivative used as an antibiotic.
Uniqueness
3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA is unique due to the presence of both the benzenesulfonyl and thiourea groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
1-[(E)-N-(benzenesulfonylmethyl)-C-phenylcarbonimidoyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c25-28(26,19-14-8-3-9-15-19)16-22-20(17-10-4-1-5-11-17)24-21(27)23-18-12-6-2-7-13-18/h1-15H,16H2,(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJFQZDRBQNZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCS(=O)(=O)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\CS(=O)(=O)C2=CC=CC=C2)/NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2616251.png)
![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2616252.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2616254.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2616257.png)


![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616262.png)

